molecular formula C9H13NO2 B1284630 2-(Aminomethyl)-6-ethoxyphenol CAS No. 736946-64-8

2-(Aminomethyl)-6-ethoxyphenol

Cat. No.: B1284630
CAS No.: 736946-64-8
M. Wt: 167.2 g/mol
InChI Key: OXMFJXAQARNVFL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-ethoxyphenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenol ring, which also bears an ethoxy substituent

Biochemical Analysis

Biochemical Properties

2-(Aminomethyl)-6-ethoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can inhibit the enzyme’s activity, leading to increased levels of monoamines in the system . Additionally, this compound can bind to certain receptors, influencing their activity and modulating biochemical pathways.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to modulate neurotransmitter release by affecting calcium ion channels . This modulation can alter synaptic transmission and impact overall neuronal function. Furthermore, the compound can affect the expression of genes involved in oxidative stress response, thereby influencing cellular resilience to oxidative damage.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. At the molecular level, it can bind to the active sites of enzymes, leading to inhibition or activation. For instance, its binding to MAO results in the inhibition of the enzyme’s activity, preventing the breakdown of monoamines . Additionally, this compound can interact with transcription factors, altering gene expression patterns and affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Its degradation products may have different biochemical properties, potentially leading to varied cellular responses over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter levels and improved cognitive function . At high doses, it can lead to toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also affect its overall bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carriers, facilitating its entry into target cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioactivity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications can direct the compound to specific cellular compartments, influencing its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-6-ethoxyphenol typically involves the following steps:

    Nitration and Reduction: The starting material, 2-ethoxyphenol, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.

    Formylation and Reduction: Alternatively, the compound can be synthesized by formylating 2-ethoxyphenol to introduce a formyl group, which is then reduced to an aminomethyl group.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to facilitate the reduction steps under controlled conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced further to form various derivatives, depending on the specific conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon, platinum on carbon.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Various aminomethyl derivatives.

    Substitution Products: Halogenated, nitrated, or other substituted phenols.

Scientific Research Applications

2-(Aminomethyl)-6-ethoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

    2-(Aminomethyl)phenol: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    6-Ethoxy-2-nitrophenol: Contains a nitro group instead of an aminomethyl group, leading to different reactivity and applications.

    2-(Hydroxymethyl)-6-ethoxyphenol: Has a hydroxymethyl group instead of an aminomethyl group, affecting its chemical behavior.

Properties

IUPAC Name

2-(aminomethyl)-6-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-5,11H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMFJXAQARNVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588324
Record name 2-(Aminomethyl)-6-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736946-64-8
Record name 2-(Aminomethyl)-6-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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